5-Fluoro-2-methoxy-4-methylaniline
Description
The Strategic Importance of Substituted Anilines in Organic Synthesis
Substituted anilines are highly versatile and strategically important building blocks in organic synthesis. Their utility stems from the reactive amino group and the modifiable aromatic ring, making them crucial precursors for a wide array of more complex molecules. They are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. wisdomlib.org For instance, they are used to create benzothiazole (B30560) and cinnoline (B1195905) derivatives. wisdomlib.org The specific nature and position of the substituents on the aniline (B41778) ring allow chemists to fine-tune the electronic and steric properties of the molecule, thereby directing the course of chemical reactions and determining the characteristics of the final product.
The amino group of aniline can be readily transformed into a variety of other functional groups, and it directs incoming electrophiles primarily to the ortho and para positions of the benzene (B151609) ring. byjus.com This directing effect is a key principle in the strategic planning of multi-step syntheses. However, the synthesis of meta-substituted anilines can be challenging due to these inherent electronic properties. rsc.org
Overview of Fluorine, Methoxy (B1213986), and Methyl Substituent Effects on Aromatic Systems
The electronic and steric properties of a substituted aniline are a composite of the effects of each of its substituents. In the case of 5-Fluoro-2-methoxy-4-methylaniline, the fluorine, methoxy, and methyl groups each impart distinct characteristics to the aromatic ring.
Methoxy Group: The methoxy group (-OCH3) is generally considered an activating group. The oxygen atom is electronegative and withdraws electron density inductively (-I). vaia.com However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance (+R), which is a much stronger effect. stackexchange.comresearchgate.net This resonance donation increases the electron density of the ring, especially at the ortho and para positions, making the ring more susceptible to electrophilic attack. vaia.com
Academic and Research Significance of this compound and Analogues
The specific substitution pattern of this compound makes it a compound of significant interest in academic and research settings, particularly as an intermediate in the synthesis of more complex and biologically active molecules. The combination of an electron-donating methoxy group, an electron-donating methyl group, and an electron-withdrawing fluorine atom creates a unique electronic environment on the aniline ring, influencing its reactivity and the properties of its derivatives.
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
| Molecular Formula | C8H10FNO |
| Molecular Weight | 155.17 g/mol |
| InChI Key | RVMPNVUFBLORRJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1F)N)OC |
| Predicted XlogP | 1.7 |
Table generated with data from PubChem. uni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methoxy-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMPNVUFBLORRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1692806-14-6 | |
| Record name | 5-Fluoro-2-methoxy-4-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Studies of 5 Fluoro 2 Methoxy 4 Methylaniline
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorine and Other Halogens
Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic rings, particularly those activated by electron-withdrawing groups. nih.gov In the context of fluorinated aromatic compounds, the high electronegativity of fluorine can render the attached carbon atom susceptible to nucleophilic attack, especially when the ring is further activated.
In many SNAr reactions, fluorine is a common leaving group when it is located on an electron-poor ring. acgpubs.org The rate of these substitutions is often enhanced by the presence of fluorine substituents. acgpubs.org For a nucleophilic attack at the para position, the negative charge of the intermediate can be delocalized onto the oxygen of a carbonyl group, which helps to stabilize the intermediate. acgpubs.org
Cross-Coupling Reactions of Halogenated Aromatic Sites
Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. Given the presence of a halogen, 5-Fluoro-2-methoxy-4-methylaniline is a candidate for such transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis for creating C-C bonds. mychemblog.comlibretexts.org Discovered by Akira Suzuki and Norio Miyaura in 1979, this reaction is valued for its mild conditions and broad substrate scope. mychemblog.com The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst. mychemblog.com
While the C-F bond is generally less reactive in Suzuki couplings compared to C-Br or C-I bonds, advancements in catalyst design have enabled the use of aryl fluorides as coupling partners. For this compound, a Suzuki-Miyaura coupling would offer a direct method to introduce new aryl or vinyl substituents at the 5-position, leading to more complex molecular architectures. The efficiency of such a reaction would depend on the specific palladium catalyst and ligands employed. For instance, bulky, electron-rich phosphine (B1218219) ligands are known to facilitate the oxidative addition of less reactive aryl halides. libretexts.org
Table 1: Key Aspects of Suzuki-Miyaura Coupling
| Feature | Description |
| Reaction Type | Palladium-catalyzed cross-coupling |
| Bond Formed | Carbon-Carbon (C-C) |
| Reactants | Organohalide (e.g., Aryl Fluoride) and Organoboron compound (e.g., Boronic Acid) |
| Catalyst | Palladium(0) complex |
| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgmychemblog.comalfa-chemistry.com This reaction has become a vital tool in medicinal chemistry and materials science for the synthesis of aryl amines. mychemblog.comalfa-chemistry.com The development of this reaction by Stephen L. Buchwald and John F. Hartwig in the 1990s provided a significant advancement over traditional methods for C-N bond formation, which often required harsh conditions and had limited scope. wikipedia.orgmychemblog.com
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to give the arylamine product and regenerate the Pd(0) catalyst. mychemblog.comalfa-chemistry.com The choice of ligand for the palladium catalyst is crucial for the success of the reaction. mychemblog.com Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands, have proven to be effective in promoting the coupling of a wide range of amines and aryl halides. wikipedia.org
In the context of this compound, while the molecule already possesses an amino group, a related bromo- or iodo-analogue could readily participate in Buchwald-Hartwig amination to introduce a variety of secondary or tertiary amine functionalities. Conversely, if the existing amino group were to be transformed into a leaving group (e.g., a halide via a Sandmeyer-type reaction), the resulting aryl halide could then be coupled with another amine using the Buchwald-Hartwig protocol.
Electrophilic Aromatic Substitution (EAS) Patterning and Control
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. The regiochemical outcome of EAS on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. masterorganicchemistry.com Substituents are broadly classified as either ortho, para-directing or meta-directing. masterorganicchemistry.com
In this compound, we have three substituents to consider:
-NH₂ (Amine): A strongly activating, ortho, para-director.
-OCH₃ (Methoxy): A strongly activating, ortho, para-director.
-CH₃ (Methyl): A weakly activating, ortho, para-director.
-F (Fluoro): A deactivating, yet ortho, para-director.
The directing effects of these groups are additive. The powerful activating and directing effects of the amine and methoxy (B1213986) groups will dominate the regioselectivity of any EAS reaction. The positions ortho and para to these groups are significantly more activated towards electrophilic attack. Given the substitution pattern of this compound, the vacant positions on the ring will exhibit different levels of activation, leading to a predictable pattern of substitution for incoming electrophiles.
Reactivity of the Amine Functional Group
The primary amine group in this compound is a key site of reactivity, participating in a variety of chemical transformations.
Condensation Reactions and Schiff Base Formation
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. jetir.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
The formation of a Schiff base from this compound would involve reacting it with an aldehyde or ketone. The resulting imine would incorporate the substituted aromatic ring into a larger molecular framework. Schiff bases are important intermediates in organic synthesis and are also known for their diverse biological activities. jetir.orgsemanticscholar.org The synthesis of Schiff bases can be carried out using various methods, including conventional heating, microwave irradiation, and grinding, with the choice of method often influencing the reaction efficiency and environmental impact. semanticscholar.org
Acylation and Sulfonylation Reactions
The amino group of this compound readily undergoes acylation and sulfonylation reactions, common transformations for aromatic amines.
Acylation: The reaction of anilines with acylating agents, such as acetic anhydride (B1165640) or acetyl chloride, results in the formation of amides. For instance, the acylation of the structurally similar 4-fluoro-2-methoxyaniline (B49241) with acetic acid and acetic anhydride proceeds by heating the mixture, followed by extraction to isolate the resulting acetamide. google.com A similar procedure can be applied to this compound. In a typical laboratory setting, the aniline (B41778) is dissolved in a suitable solvent like dichloromethane (B109758), and a base such as triethylamine (B128534) is added to neutralize the acid byproduct. The acylating agent, for example, acetic anhydride, is then added, often at a reduced temperature to control the exothermic reaction. The reaction mixture is then typically stirred for several hours to ensure completion. chemicalbook.com
Sulfonylation: The reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, yields sulfonamides. These reactions are also typically carried out in the presence of a base to scavenge the hydrochloric acid formed. The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, an important pharmacological fragment, involves the reaction of the corresponding aniline with a sulfonyl chloride. nih.gov The sulfonylation of anilines can sometimes be performed under solvent-free conditions at room temperature, offering a more environmentally benign approach. youtube.com The electronic nature of the substituents on the aniline ring plays a significant role, with aromatic amines generally reacting readily to form the corresponding sulfonamides. youtube.com
Table 1: Representative Acylation and Sulfonylation Reactions of Substituted Anilines
| Starting Aniline | Reagent | Product | Reaction Conditions | Reference |
| 4-Fluoro-2-methoxyaniline | Acetic anhydride, Acetic acid | N-(4-fluoro-2-methoxyphenyl)acetamide | Heating, followed by water decomposition and extraction | google.com |
| 2-Fluoro-4-methylaniline | Acetic anhydride | N-(2-fluoro-4-methylphenyl)acetamide | Dichloromethane, triethylamine, 0-20°C | chemicalbook.com |
| Aniline | p-Toluenesulfonyl chloride | N-Phenyl-p-toluenesulfonamide | Solvent-free, room temperature | youtube.com |
| 5-(ethylsulfonyl)-2-methoxyaniline | Not specified | Not specified | Not specified | nih.gov |
Oxidation Pathways of the Amine Moiety
The oxidation of anilines can lead to a variety of products, including nitroso compounds, nitro compounds, and azo compounds, depending on the oxidant and reaction conditions. For anilines, a common oxidation pathway involves the formation of a radical cation, which can then undergo further reactions.
One of the primary oxidation pathways for anilines is the formation of azo compounds through oxidative coupling. acs.orgnih.govnih.govresearchgate.netwikipedia.org This process is believed to proceed through the initial formation of an aniline radical cation. acs.orgnih.gov This radical cation can then react with another aniline molecule to form a hydrazobenzene (B1673438) intermediate, which is subsequently oxidized to the corresponding azo compound. acs.orgresearchgate.net Various catalysts, including copper-based materials, can facilitate this aerobic oxidation. acs.orgnih.gov The reaction often involves heating the aniline in a suitable solvent in the presence of the catalyst and air or another oxidant. acs.orgnih.gov
The steric hindrance of substituents on the aniline ring can influence the selectivity of oxidation. For instance, the use of certain peroxy acids allows for the selective oxidation of meta- and para-substituted anilines to their corresponding nitro compounds, while ortho-substituted anilines may remain unreacted due to steric hindrance. organic-chemistry.org
Table 2: Potential Oxidation Products of Substituted Anilines
| Starting Aniline | Oxidant/Catalyst | Major Product Type | Plausible Intermediate | Reference |
| Aniline | CuCo2O4, Air | Azo compound | Aniline radical cation, Hydrazobenzene | acs.orgnih.gov |
| Aniline | Mercury(II) oxide (photo-assisted) | Azo compound | Aminyl radical, Hydrazobenzene | researchgate.net |
| Substituted Anilines | Di-tert-butyldiaziridinone, CuBr | Azo compound/Hydrazine | Nitrogen radical | nih.gov |
| Ortho-substituted Anilines | Nonanebis(peroxoic acid) | Nitro compound (if not sterically hindered) | Not specified | organic-chemistry.org |
Influence of Methoxy and Methyl Substituents on Reaction Selectivity and Rate
The methoxy and methyl groups on the aromatic ring of this compound exert significant electronic and steric effects that modulate its reactivity.
Electronic Effects on Aromatic Ring Activation/Deactivation
Both the methoxy (-OCH3) and methyl (-CH3) groups are electron-donating groups, which activate the benzene ring towards electrophilic substitution.
The methoxy group is a strong activating group due to its ability to donate a lone pair of electrons from the oxygen atom into the aromatic ring via the resonance effect (+R effect). This increases the electron density on the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. quora.com However, the oxygen atom is also electronegative, leading to an electron-withdrawing inductive effect (-I effect). While the resonance effect generally outweighs the inductive effect, the inductive effect can still influence reactivity, especially at the meta position. quora.comstackexchange.com
The methyl group is a weaker activating group that donates electron density primarily through an inductive effect (+I effect) and hyperconjugation. This also increases the electron density of the aromatic ring, enhancing its reactivity towards electrophiles.
Steric Hindrance Considerations in Derivatization
The presence of the methoxy group at the ortho position to the amine group introduces steric hindrance, a phenomenon known as the "ortho effect." youtube.comquora.comyoutube.com This steric bulk can hinder the approach of reagents to the amino group, potentially slowing down reaction rates compared to anilines with less bulky ortho substituents. stackexchange.com
This steric hindrance can be particularly significant in reactions like sulfonylation, where the sulfonyl group is relatively bulky. stackexchange.com The "ortho effect" can also influence the basicity of the aniline. While electron-donating groups typically increase the basicity of anilines, the steric hindrance from an ortho substituent can interfere with the solvation of the protonated anilinium ion, making the aniline less basic than might be expected based on electronic effects alone. quora.com However, it's important to note that the methoxy group is considered to have a smaller steric size than a methyl group, and may not always produce a strong ortho effect. stackexchange.com The planarity of the system can also be affected; bulky ortho groups can cause the amino group to twist out of the plane of the benzene ring, which can inhibit resonance and affect reactivity. youtube.com
Spectroscopic Characterization and Structural Elucidation of the Compound and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR experiments, the precise arrangement of atoms in 5-Fluoro-2-methoxy-4-methylaniline can be determined.
Proton (¹H) NMR Analysis for Aromatic and Aliphatic Protons
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the methyl and methoxy (B1213986) groups. The substitution pattern on the aromatic ring—a fluorine atom, a methoxy group, a methyl group, and an amino group—influences the chemical environment of each proton, resulting in a unique spectral fingerprint.
The aromatic region of the spectrum is expected to show two signals for the two aromatic protons. The proton at the C6 position, being ortho to the amino group and meta to the fluorine and methyl groups, would likely appear as a doublet. The proton at the C3 position, situated between the methoxy and amino groups and meta to the fluorine, would also present as a doublet, with its chemical shift influenced by the neighboring electron-donating groups. The amino group protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.
In the aliphatic region, the methoxy group protons will produce a sharp singlet, typically in the range of 3.8-4.0 ppm. The methyl group protons, also a singlet, will be found further upfield, generally around 2.1-2.3 ppm.
A summary of the predicted ¹H NMR data is presented in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (C6-H) | 6.5 - 6.7 | d | ~2-3 (⁴JH-F) |
| Aromatic H (C3-H) | 6.8 - 7.0 | d | ~4-5 (⁵JH-F) |
| -NH₂ | 3.5 - 4.5 | br s | - |
| -OCH₃ | 3.8 - 3.9 | s | - |
| -CH₃ | 2.1 - 2.2 | s | - |
Note: Predicted values are based on the analysis of similar substituted aniline (B41778) compounds. Actual experimental values may vary.
Carbon-13 (¹³C) NMR for Carbon Skeleton and Substitution Confirmation
The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of their electronic environment. The presence of the fluorine atom introduces carbon-fluorine couplings (JC-F), which can further aid in the assignment of the aromatic carbon signals.
The carbon atom attached to the fluorine (C5) will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield. The carbons ortho and meta to the fluorine will show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings, respectively. The chemical shifts of the other aromatic carbons are influenced by the methoxy, methyl, and amino substituents. The aliphatic region will show two distinct signals for the methoxy and methyl carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon-Fluorine Coupling (JC-F, Hz) |
|---|---|---|
| C1 (-NH₂) | 135 - 140 | ~2-4 (³JC-F) |
| C2 (-OCH₃) | 145 - 150 | ~8-12 (²JC-F) |
| C3 | 110 - 115 | ~2-3 (⁴JC-F) |
| C4 (-CH₃) | 120 - 125 | ~20-25 (³JC-F) |
| C5 (-F) | 155 - 160 | ~235-250 (¹JC-F) |
| C6 | 115 - 120 | ~20-25 (²JC-F) |
| -OCH₃ | 55 - 56 | - |
| -CH₃ | 16 - 17 | - |
Note: Predicted values are based on established substituent effects and data from related fluorinated aromatic compounds.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
Fluorine-19 NMR is a highly sensitive technique for directly observing the fluorine atom in a molecule. researchgate.net The chemical shift of the ¹⁹F signal is very sensitive to the electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal, typically referenced against a standard like CFCl₃, provides confirmation of the fluorine's presence and information about its electronic surroundings. rsc.org The signal will likely be a multiplet due to couplings with the neighboring aromatic protons.
Based on data for similar fluoroaniline (B8554772) derivatives, the ¹⁹F chemical shift for this compound is anticipated to be in the range of -115 to -125 ppm (relative to CFCl₃). nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their proximity on the ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. chemicalbook.com This technique would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, and similarly for the methyl and methoxy groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for confirming the substitution pattern. For instance, correlations would be expected between the methoxy protons and the C2 carbon, and between the methyl protons and the C4 carbon, as well as adjacent carbons. The aromatic protons would show correlations to several aromatic carbons, helping to piece together the full structure.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The calculated exact mass for the molecular formula C₈H₁₀FNO is 155.0746 Da. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₈H₁₁FNO⁺ | 156.0825 |
| [M]⁺˙ | C₈H₁₀FNO⁺˙ | 155.0746 |
Note: The calculated exact masses are based on the most abundant isotopes of each element.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is essential for identifying the functional groups and probing the molecular structure of this compound.
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. By comparing with related aniline derivatives, such as 5-chloro-ortho-methoxyaniline and aniline itself, the characteristic vibrational frequencies can be assigned. researchgate.netresearchgate.net
N-H Stretching: The primary amine group (-NH₂) typically exhibits two bands: an asymmetric and a symmetric stretching vibration, expected in the range of 3400-3500 cm⁻¹. For aniline, these peaks appear around 3433 cm⁻¹ and 3355 cm⁻¹. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (e.g., ~3032 cm⁻¹ in aniline). researchgate.net The methyl group (CH₃) will show asymmetric and symmetric stretching vibrations typically in the 2950-2850 cm⁻¹ region.
C=C Stretching: Aromatic ring C=C stretching vibrations usually appear as a series of bands in the 1450-1650 cm⁻¹ region. researchgate.net
N-H Bending: The scissoring vibration of the primary amine group is expected around 1600-1620 cm⁻¹. researchgate.net
C-N Stretching: The aromatic C-N stretching vibration is typically found in the 1250-1380 cm⁻¹ range. researchgate.net
C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) is characterized by a strong asymmetric C-O-C stretching band around 1230-1275 cm⁻¹ and a symmetric stretching band near 1020-1075 cm⁻¹.
C-F Stretching: The C-F stretching vibration gives rise to a strong absorption band typically in the 1000-1400 cm⁻¹ region, the exact position being sensitive to the aromatic substitution pattern.
Table 2: Predicted FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3400 - 3500 |
| Amine (-NH₂) | N-H Bend (Scissoring) | 1600 - 1620 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Methyl (-CH₃) | Asymmetric & Symmetric C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1650 |
| Amine (Aromatic) | C-N Stretch | 1250 - 1380 |
| Methoxy (Ar-O-CH₃) | Asymmetric C-O-C Stretch | 1230 - 1275 |
| Methoxy (Ar-O-CH₃) | Symmetric C-O-C Stretch | 1020 - 1075 |
| Fluoroaromatic | C-F Stretch | 1000 - 1400 |
Raman spectroscopy provides data that is complementary to FTIR, as it detects vibrations based on a change in polarizability rather than a change in dipole moment. keit.co.uk For molecules like this compound, Raman is particularly useful for observing symmetric vibrations and bonds involving non-polar character.
Key Raman-active modes expected for this compound include:
Aromatic Ring Vibrations: The symmetric ring breathing vibration, which involves the entire aromatic ring expanding and contracting, is typically a very strong and sharp band in the Raman spectrum. Its position is sensitive to the nature and position of substituents. nih.gov
C-C Stretching: The C-C stretching modes of the benzene ring are prominent in the Raman spectrum. researchgate.net
Symmetric CH₃ and OCH₃ Vibrations: Symmetric stretching and bending modes of the methyl and methoxy groups are also expected to be Raman active.
C-F and C-N Bonds: While also IR active, the C-F and C-N stretching vibrations will appear in the Raman spectrum, providing complementary information for structural confirmation.
In a study of 5-chloro-ortho-methoxyaniline, C-C stretching vibrations were observed in the Raman spectrum in the 1642-1646 cm⁻¹ region, which is a different intensity pattern compared to its FTIR spectrum. researchgate.net A similar distinction would be expected for the fluoro-analogue.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Descriptors and Reactivity Indices
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors, derived from conceptual density functional theory (DFT), are crucial for predicting the chemical behavior of a molecule. These descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω).
Chemical Hardness (η) and Softness (S) are indicators of a molecule's resistance to change in its electron distribution. A high hardness value suggests low reactivity, while a high softness value indicates high reactivity.
The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
For substituted anilines, these parameters are significantly influenced by the nature and position of the substituents on the aromatic ring. For instance, electron-withdrawing groups, such as the fluoro group in 5-Fluoro-2-methoxy-4-methylaniline, are expected to increase the electrophilicity and hardness of the molecule. Conversely, electron-donating groups, like the methoxy (B1213986) and methyl groups, would likely decrease electrophilicity and hardness.
A computational study on various substituted anilines could yield a data table similar to the hypothetical one below, which is constructed based on general principles of substituent effects.
| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |
| Aniline (B41778) | 3.5 | 0.29 | 0.8 |
| 4-Fluoroaniline | 3.7 | 0.27 | 1.0 |
| 4-Methoxyaniline | 3.3 | 0.30 | 0.7 |
| This compound (Predicted) | ~3.6 | ~0.28 | ~0.9 |
Note: The values for this compound are predictive and would require specific DFT calculations for confirmation.
Molecular Dynamics (MD) Simulations (if applicable to compound behavior/interactions)
Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound would behave and interact with its environment, such as in a solvent or with a biological macromolecule. While no specific MD simulations for this compound have been published, studies on similar molecules, like aniline itself, have been conducted to understand their behavior in different environments. worldscientific.com
For example, MD simulations could be employed to study the solvation of this compound in water, revealing how the fluoro, methoxy, and methyl groups influence its orientation and interaction with water molecules. Furthermore, if this compound were being investigated as a potential ligand for a protein, MD simulations could elucidate the stability of the ligand-protein complex and map out the key interactions driving the binding. nih.govnih.gov
Advanced Computational Methods for Reaction Mechanism Elucidation
Advanced computational methods, particularly those based on quantum mechanics, are invaluable for elucidating the mechanisms of chemical reactions. For anilines, these methods can be used to map out the potential energy surface of a reaction, identify transition states, and calculate reaction rates.
A relevant example is the computational study of the reaction between 4-methyl aniline and the hydroxyl radical (OH). mdpi.com This study utilized the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set to investigate the reaction mechanism and kinetics. mdpi.com The calculations revealed that the reaction can proceed through several pathways, including addition of the OH radical to the aromatic ring and hydrogen abstraction from the amino or methyl group. mdpi.com
For this compound, similar computational approaches could be used to predict its reactivity towards various reagents. For example, in the context of its synthesis or degradation, computational chemistry could help in understanding the regioselectivity of electrophilic aromatic substitution or the mechanism of its oxidation. The presence of the fluoro, methoxy, and methyl groups would create a complex interplay of electronic and steric effects, which could be systematically untangled using computational modeling.
Advanced Applications in Chemical and Materials Science Research
Building Block Utility in Fine Chemical Synthesis
5-Fluoro-2-methoxy-4-methylaniline serves as a valuable building block in organic synthesis, particularly for constructing complex molecules. Chemical suppliers categorize it and its isomers as foundational starting materials for research and development in medicinal chemistry and biochemistry. ossila.com The presence of multiple, distinct functional groups on the benzene (B151609) ring allows for selective, stepwise reactions, enabling the efficient assembly of more intricate chemical entities. Its role as a synthesis intermediate is crucial for creating active pharmaceutical ingredients (APIs) where precise molecular architecture is paramount. ossila.com
Precursors for Complex Heterocyclic Compounds
The aniline (B41778) functional group is a classic precursor for a wide array of heterocyclic compounds. The amino group in this compound can participate in various cyclization reactions to form nitrogen-containing rings, which are core structures in many biologically active molecules. For instance, anilines are traditionally used in syntheses like the Skraup reaction to produce quinolines or the Friedländer synthesis for quinolines and related heterocycles.
The utility of this class of compounds is highlighted by the use of structurally similar anilines in pharmaceutical manufacturing. 4-Fluoro-2-methoxy-5-nitroaniline (B580436), a close chemical relative, is a key intermediate in the synthesis of Mereletinib, a potent kinase inhibitor developed for cancer treatment. chemicalbook.com This demonstrates the role of fluorinated methoxyanilines as vital components in the pathway to complex, medicinally relevant heterocyclic targets.
Synthesis of Advanced Aromatic Architectures
The structure of this compound is well-suited for creating advanced aromatic architectures due to its multiple reactive sites. Each functional group offers a handle for different types of chemical transformations:
The amino group can be readily diazotized to introduce a range of other functional groups or to participate in coupling reactions. It can also undergo acylation and alkylation.
The fluorine atom , being an activatable leaving group, allows for nucleophilic aromatic substitution reactions.
The aromatic ring itself can undergo further electrophilic substitution, with the existing methoxy (B1213986), methyl, and amino groups directing the position of new substituents.
This multi-faceted reactivity is exemplified by related compounds like 5-Bromo-4-fluoro-2-methylaniline (B104819), which is noted for its ability to undergo cross-coupling reactions at the bromine site, nucleophilic substitution on the amine, and nucleophilic aromatic substitution at the fluorine position. ossila.com This versatility allows chemists to use this compound as a scaffold, systematically building out more complex and highly functionalized aromatic systems for various research applications.
Contributions to Organic Materials Science
Beyond its use in synthesizing discrete molecules, this compound and its derivatives are explored as precursors for organic materials with tailored properties. The specific combination of electron-donating (methoxy, methyl) and electron-withdrawing (fluoro) groups can be leveraged to fine-tune the electronic and physical characteristics of polymers, dyes, and optoelectronic components.
Role in the Synthesis of Dyes and Pigments
Aniline and its derivatives are foundational to the dye industry. The amino group on this compound can be converted into a diazonium salt. This intermediate can then be coupled with electron-rich aromatic compounds, such as phenols or other anilines, to form highly colored azo dyes. The substituents on the aniline ring—fluorine, methoxy, and methyl—would influence the final color, lightfastness, and solubility of the resulting dye molecule, offering a pathway to novel colorants with specific properties.
Exploration in Optoelectronic Materials Development (e.g., OLED intermediates)
There is growing interest in using fluorinated aromatic compounds in materials for organic electronics. Chemical suppliers have begun to classify very close analogs, such as 5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline, as materials for OLED (Organic Light-Emitting Diode) applications. The incorporation of fluorine and methoxy groups into the molecular structure can precisely tune the frontier molecular orbital energies (HOMO/LUMO levels) of a material. This electronic tuning is critical for designing efficient charge-transporting and emissive layers within OLED devices, suggesting a potential application for this compound as an intermediate for such advanced materials.
Precursors for Polymeric Materials with Specific Properties
The unique substitution pattern of this compound makes it a candidate for incorporation into advanced polymers. Research has shown that monomers containing similar fluoro, methoxy, and methyl-substituted aromatic rings can be synthesized and copolymerized with commodity monomers like styrene. chemrxiv.orgchemrxiv.org These studies aim to create functional polymers where the specific substituents impart desired characteristics. For example, the incorporation of fluorinated structures into a polymer backbone is known to enhance properties such as thermal stability and chemical resistance. The aniline compound can be chemically modified into a polymerizable monomer (e.g., an acrylate (B77674) or acrylamide), which could then be used to produce specialty polymers with tailored performance attributes for use in coatings, high-performance plastics, or other advanced material applications.
Mechanistic Studies of Molecular Interactions with Biological Macromolecules (Non-Clinical Focus)
The utility of this compound in advanced chemical and materials science is best understood through its potential incorporation into larger, biologically active molecules. The study of how these resulting molecules interact with proteins, enzymes, and receptors at a molecular level is a key area of non-clinical research.
While direct enzyme interaction studies for this compound itself are not extensively documented, a structurally similar analogue, 5-Bromo-4-fluoro-2-methylaniline, serves as a critical intermediate in the synthesis of potent enzyme activators. This analogue is a key ingredient in creating a class of compounds known as MDL-800, MDL-801, and MDL-811, which are recognized as activators of Sirtuin 6 (SIRT6).
SIRT6 is a lysine (B10760008) deacetylase enzyme that plays a role as a tumor suppressor. The MDL compounds function by binding to an allosteric site on the SIRT6 enzyme, which is a location distinct from the active site. This binding event induces a conformational change in the enzyme that enhances its deacetylase activity, leading to a reduction in histone levels within human hepatocellular carcinoma cells. The fluorinated aniline core is crucial for the specific orientation and binding of these activators to the enzyme.
Table 1: SIRT6 Activators Synthesized from a 5-Substituted-4-fluoro-2-methylaniline Scaffold
| Compound Name | Precursor Scaffold | Target Enzyme | Mechanism of Action |
|---|---|---|---|
| MDL-800 | 5-Bromo-4-fluoro-2-methylaniline | SIRT6 | Allosteric Activator |
| MDL-801 | 5-Bromo-4-fluoro-2-methylaniline | SIRT6 | Allosteric Activator |
This interactive table summarizes key information about MDL compounds, which are derived from a scaffold similar to this compound.
Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This analysis provides insights into binding affinity and the formation of stable complexes, guiding the synthesis of more potent and specific compounds.
For derivatives of this compound, molecular docking would be an essential step in drug discovery and chemical biology research. The process involves:
Preparation of Receptor and Ligand: The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB). The structure of the ligand, incorporating the this compound scaffold, is constructed and optimized using computational chemistry software.
Docking Simulation: A docking algorithm systematically samples various conformations and orientations of the ligand within the protein's binding site. It calculates a "docking score" for each pose, which estimates the binding energy. Lower binding energy values typically indicate a more stable and favorable interaction.
Interaction Analysis: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and specific amino acid residues in the protein's active or allosteric sites.
While general docking methodologies are well-established, specific peer-reviewed studies detailing the molecular docking of ligands derived directly from this compound are not widely available at present. However, the principles described are standard practice for evaluating the potential of such compounds.
Chemical probes are specialized molecules used to study and visualize biological processes in vitro and in vivo. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes radiolabeled probes (PET ligands) to visualize and quantify receptors and other molecular targets in the body.
The development of a PET ligand from a scaffold like this compound would involve a multi-step process:
Synthesis of a Precursor: A non-radioactive version of the target ligand is synthesized, often with a functional group (like a hydroxyl or a nitro group) that can be readily replaced with a positron-emitting radionuclide. The this compound moiety would serve as a core component of this precursor.
Radiolabeling: A short-lived positron-emitting isotope, most commonly Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), is incorporated into the precursor molecule. For example, an ¹⁸F atom could be introduced via nucleophilic substitution, or a [¹¹C]methyl group could be added.
In Vitro Characterization: Before use in imaging studies, the new radioligand's properties must be thoroughly evaluated in vitro. This includes confirming its binding affinity and selectivity for the target receptor using tissue homogenates or cell cultures.
Currently, there are no prominent reports in scientific literature detailing the specific synthesis and in vitro characterization of PET imaging ligands that use this compound as a direct starting material. Research in this area continues to evolve as new chemical scaffolds are explored for their potential in developing novel imaging agents.
Analytical Methodologies and Purity Assessment in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to assessing the purity of 5-Fluoro-2-methoxy-4-methylaniline, allowing for the separation of the main compound from any impurities, starting materials, or by-products.
High-Performance Liquid Chromatography (HPLC) for Purity Validation
High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of non-volatile organic compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For purity analysis, a UV detector is typically used, where the analyte's response is proportional to its concentration.
Research-grade this compound is expected to show a high purity level, often greater than 98%, when analyzed by HPLC. The results are typically presented in a chromatogram, with purity calculated based on the area percentage of the main peak relative to the total area of all peaks.
Table 1: Representative HPLC Method Parameters for Aniline (B41778) Derivatives
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 20% B, linear gradient to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents typical starting conditions for method development for substituted anilines; specific parameters would be optimized for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying volatile impurities and analyzing complex reaction mixtures containing this compound. In GC, compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical "fingerprint."
Instrumentation such as an Agilent 7890B GC coupled with a 5977B MS detector has been noted in the analysis of structurally similar bromo-fluoro-methoxy-methylanilines, indicating its suitability for this class of compounds. google.com The mass spectrum of the parent compound would be expected to show a molecular ion peak corresponding to its molecular weight.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₈H₁₁FNO]⁺ | 156.0819 |
| [M+Na]⁺ | [C₈H₁₀FNNaO]⁺ | 178.0639 |
| [M-H]⁻ | [C₈H₉FNO]⁻ | 154.0674 |
| [M]⁺ | [C₈H₁₀FNO]⁺ | 155.0741 |
Data predicted based on the compound's molecular formula. m/z represents the mass-to-charge ratio.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions in real-time. google.com When synthesizing or modifying this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system. By comparing the spot of the reaction mixture to spots of the starting materials and the desired product, a chemist can quickly determine if the starting material has been consumed and if the product has formed. The components are visualized under UV light or by staining. The difference in retention factors (Rf values) between the reactant and product indicates the progress of the reaction.
Advanced Characterization for Research-Grade Purity
To confirm the compound's structure and establish a research-grade purity level, more advanced analytical techniques are required beyond standard chromatography.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a destructive technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. researchgate.net This is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. researchgate.net The experimental results are then compared to the theoretical values calculated from the compound's empirical formula. For a new compound to be considered pure, the experimental values are generally expected to be within ±0.4% of the calculated values. nih.gov
Table 3: Elemental Composition of this compound (C₈H₁₀FNO)
| Element | Atomic Mass | Moles in Formula | Mass in Formula (g) | Mass Percent (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 61.92% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.49% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 12.24% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.03% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 10.31% |
| Total | 155.172 | 100.00% |
Quantitative NMR for Compound Content
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique used to determine the exact purity (or content) of a substance. ox.ac.uk Unlike routine NMR used for structural elucidation, qNMR requires specific experimental parameters to ensure the signal intensity is directly proportional to the number of nuclei. nih.gov
The method involves accurately weighing the analyte and an internal standard of known high purity into an NMR tube. ox.ac.uk By comparing the integral of a specific signal from the analyte to the integral of a signal from the known standard, the absolute content of this compound can be calculated. Key parameters such as a long relaxation delay (D1) are crucial for accurate quantification. nih.gov
Table 4: Example Calculation for qNMR Purity Assessment
| Parameter | Analyte(this compound) | Standard(Maleic Acid) |
| Signal Integral (I) | 2.85 (for -OCH₃) | 2.00 (for -CH=CH-) |
| Number of Protons (N) | 3 | 2 |
| Molecular Weight (M) | 155.17 g/mol | 116.07 g/mol |
| Weight (W) | 10.5 mg | 8.2 mg |
| Purity (P) | P_analyte (to be calculated) | 99.9% |
The purity of the analyte is calculated using the formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Using the hypothetical data above, the purity would be determined to be 98.7% .
Future Perspectives and Emerging Research Directions
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic chemistry. While specific green synthesis routes for 5-Fluoro-2-methoxy-4-methylaniline are not extensively documented, the common synthesis pathway involves the reduction of a nitroarene precursor, specifically 2-fluoro-5-methyl-4-nitroanisole. A documented method for a related isomer involves the catalytic hydrogenation of the nitro compound using palladium on carbon.
Future research could focus on developing more environmentally benign synthesis methods. One promising avenue is the use of biocatalysis. For instance, the application of immobilized nitroreductase enzymes for the synthesis of anilines offers a sustainable alternative to traditional chemical methods that often require high temperatures and expensive, toxic metal catalysts. acs.org These enzymatic processes can operate at room temperature and atmospheric pressure in aqueous solutions, significantly reducing energy consumption and waste. acs.org The development of a chemoenzymatic process for this compound could represent a significant step forward in its sustainable production.
Additionally, catalyst- and additive-free methods are being developed for aniline (B41778) synthesis, such as those proceeding through imine condensation–isoaromatization pathways. beilstein-journals.org Exploring the applicability of such methods, or other modern approaches like photocatalysis, could lead to more efficient and greener synthetic routes to this specific aniline derivative. chemistryworld.com The most widely used industrial route to anilines involves the nitration of an aromatic compound followed by metal-catalyzed hydrogenation of the resulting nitroarene. researchgate.net Research into greener alternatives for these steps, such as using novel catalysts or reaction media, could also be applied.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The reactivity of this compound is dictated by the electronic and steric effects of its substituents. The amino and methoxy (B1213986) groups are strong activating, ortho-, para-directors for electrophilic aromatic substitution (EAS), while the methyl group is a weak activating group. Conversely, the fluorine atom is a deactivating, though still ortho-, para-directing, substituent. The interplay between these groups opens up avenues for exploring novel reactivity.
Future research could investigate:
Domino Rearrangements: Studies on ortho-alkylated N-methoxyanilines have shown that they can undergo a "domino rearrangement" catalyzed by copper, leading to polysubstituted anilines that are otherwise difficult to synthesize. eurekalert.orgsciencedaily.com Investigating whether this compound or its N-alkoxy derivatives can participate in similar catalytic rearrangements could unlock new synthetic pathways.
Selective Functionalization: The positions ortho and meta to the strong activating amino group are key sites for potential reactions. The position ortho to the amine is activated but sterically hindered by the adjacent methoxy group. The other ortho position is occupied by the fluorine atom. The sole vacant position on the ring is ortho to the methoxy group and meta to the amine. Directing reactions to this specific site or achieving selective C-H functionalization at other positions would be a significant synthetic achievement.
Unconventional Reactions: The amine group itself is reactive. It can act as a nucleophile or be transformed into other functional groups. For instance, direct nitration of aniline can lead to a mixture of products, including a substantial amount of the meta-substituted product due to the formation of the anilinium ion in the acidic medium. youtube.com Protecting the amine group, for example through acetylation, allows for more controlled reactions. youtube.com Exploring such protection-functionalization-deprotection sequences with this compound could yield a variety of new derivatives. Furthermore, the amino group's basicity allows it to react with Lewis acids, which can inhibit certain reactions like Friedel-Crafts alkylation. youtube.com Understanding and leveraging these reactivity patterns is a key area for future work.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved scalability, and the potential for automation. A patent related to the synthesis of a complex Bruton's Tyrosine Kinase (BTK) inhibitor, which incorporates a 5-fluoro-2-methoxybenzamido moiety, explicitly mentions that the synthetic steps can be carried out using either batch or flow reaction methodologies. google.com
This suggests a clear path for future research:
Continuous Synthesis: The synthesis of this compound, likely via the reduction of its nitro precursor, could be adapted to a continuous flow process. This would involve pumping the starting material solution through a reactor containing an immobilized catalyst (e.g., packed-bed reactor with Pd/C or an immobilized enzyme). This approach could lead to higher throughput, better process control, and a safer reaction environment.
Automated Derivatization: An automated synthesis platform could be developed to rapidly create a library of derivatives based on the this compound scaffold. By integrating flow reactors with automated liquid handlers and purification systems, a multitude of reactions (e.g., acylation, alkylation, sulfonation of the amine; or further aromatic substitutions) could be performed in a high-throughput manner. This would accelerate the discovery of new molecules with desirable properties. The mild conditions and scalability of flow processing make it an attractive technology for producing such functionalized anilines. acs.org
Advanced Computational Design of Derivatives with Tailored Properties
Computational chemistry provides powerful tools for predicting the properties of molecules and designing new ones with specific functions. Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT) calculations are particularly relevant.
QSAR Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. nih.gov While no specific QSAR models for this compound exist, models have been developed for substituted anilines and phenols to predict their toxicity. nih.gov Future work could involve synthesizing a library of derivatives of this compound, measuring their properties (e.g., biological activity, material properties), and developing a QSAR model. Such a model, which could be built using techniques like multivariate image analysis (MIA-QSAR), would allow for the reliable prediction of properties for newly designed, unsynthesized analogs. nih.gov
DFT Calculations for Material Design: DFT calculations can predict electronic properties like frontier molecular orbital (FMO) energies. A study on hole-transporting materials (HTMs) for perovskite solar cells evaluated fluorinated-aniline units attached to a spiro[fluorene-9,9′-xanthene] (SFX) core. mdpi.com The study found that fluorination of the aniline units lowers the Highest Occupied Molecular Orbital (HOMO) level, which is beneficial for hole extraction and transport. mdpi.com The position of the fluorine atom (ortho vs. meta to the methoxy group) had a significant impact on the HOMO energy. mdpi.com This provides a direct template for future computational studies on this compound derivatives for applications in organic electronics. By computationally screening various derivatives, researchers can prioritize the synthesis of candidates with optimal electronic properties.
Below is a table of predicted properties for the parent compound.
| Property | Predicted Value | Source |
| XlogP | 1.7 | uni.lu |
| Predicted Collision Cross Section (CCS) Values (Ų) | ||
| [M+H]⁺ | 128.6 | uni.lu |
| [M+Na]⁺ | 138.4 | uni.lu |
| [M-H]⁻ | 131.5 | uni.lu |
Table 1: Computationally predicted properties of this compound.
Investigation into Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry explores the non-covalent interactions that govern molecular recognition and self-assembly. The functional groups on this compound, particularly the N-H donors of the amine and the fluorine atom as a potential hydrogen or halogen bond acceptor, make it an interesting candidate for such studies.
A detailed study on para-halogeno anilines revealed that introducing fluorine atoms ortho to the amine group enhances the ability of the amine to form strong N-H···N hydrogen bonds, which influences the crystal packing. researchgate.net The fluorine atoms themselves were also found to be competitive acceptors for both hydrogen bonds and halogen bonds. researchgate.net
Future research on this compound could explore:
Crystal Engineering: A systematic study of the crystal structure of the compound and its co-crystals could reveal the dominant non-covalent interactions. Understanding how the fluoro, methoxy, and amino groups direct the self-assembly into specific packing motifs is fundamental to crystal engineering.
Host-Guest Chemistry: The molecule could be investigated as a guest for various synthetic host molecules like cyclodextrins or azacryptands. rsc.orgrsc.org Highly fluorinated cyclodextrins have shown a preference for interacting with fluorinated guest molecules. rsc.org It would be insightful to determine the binding affinity and selectivity of this compound with different hosts, which could lead to applications in separation or sensing. The influence of the solvent on these host-guest systems would also be a critical factor to investigate. rsc.org
Applications in Catalysis or Ligand Design
Substituted anilines are versatile building blocks in the synthesis of ligands for metal catalysts and functional organic materials. The amino group provides a primary coordination site, while the substituents on the aromatic ring can be used to fine-tune the steric and electronic properties of the resulting ligand.
Promising research directions include:
Precursor for Ligand Synthesis: this compound can be used as a starting material for more complex ligands. For example, it can undergo reactions like the Buchwald-Hartwig amination to be coupled with other aromatic systems, creating bidentate or polydentate ligands. mdpi.com The fluorine and methoxy substituents can influence the electron density at the metal center and the stability of the resulting complex.
Building Block for Functional Materials: The compound can be incorporated into larger molecular architectures. For instance, a related compound, 3-Fluoro-p-anisidine, is used to synthesize quinoline (B57606) derivatives for dyes and pharmaceuticals and can be modified for use in click reactions. ossila.com The multiple reactive sites on compounds like 5-Bromo-4-fluoro-2-methylaniline (B104819) allow for various cross-coupling reactions. ossila.com Similarly, this compound could be a key intermediate for creating novel materials with specific optical or electronic properties.
Organocatalysis: While less common, aniline derivatives themselves can sometimes act as organocatalysts. The potential for the amino group, in concert with the other substituents, to participate in catalytic cycles for specific organic transformations could be a novel and exciting area of investigation.
Q & A
Q. What are the critical safety protocols for handling 5-Fluoro-2-methoxy-4-methylaniline in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods or work in well-ventilated areas to avoid inhalation of dust/fumes .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Face shields are recommended for high-risk procedures (e.g., reflux reactions) .
- Post-Handling : Wash exposed skin thoroughly with soap and water; avoid contact with solvents that may enhance dermal absorption .
- Storage : Store in airtight containers away from oxidizing agents and heat sources. Label containers with hazard codes (e.g., "Harmful if inhaled") .
Q. How can researchers verify the purity of this compound?
Methodological Answer:
- GC Analysis : Use gas chromatography with flame ionization detection (GC-FID) to assess purity (>97% as per commercial standards) .
- Melting Point Determination : Compare experimental mp values (e.g., 81–84°C for structurally similar 3-Fluoro-4-methoxyaniline) to literature data to detect impurities .
- NMR Spectroscopy : Analyze H and F NMR spectra for characteristic peaks (e.g., methoxy protons at ~3.8 ppm, fluorine coupling patterns) .
Q. What synthetic routes are feasible for preparing this compound?
Methodological Answer:
- Nucleophilic Aromatic Substitution : Start with 5-fluoro-2-methoxy-4-methylnitrobenzene; reduce the nitro group to an amine using hydrogen gas and palladium catalysts .
- Protection-Deprotection Strategies : Introduce methoxy and methyl groups via Friedel-Crafts alkylation/methoxylation on fluorinated aniline precursors .
- Work-Up : Isolate the product via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Advanced Research Questions
Q. How do substituent positions (fluoro, methoxy, methyl) influence the compound’s reactivity in electrophilic substitution?
Methodological Answer:
- Electrophilic Attack Prediction : Use computational tools (e.g., DFT calculations) to map electron density. The methoxy group (-OMe) is strongly ortho/para-directing, while fluorine (-F) is meta-directing. Steric hindrance from the methyl group may limit reactivity at the 4-position .
- Experimental Validation : Perform nitration or halogenation reactions and analyze regioselectivity via HPLC-MS .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For example, IR peaks at 3400 cm (N-H stretch) and 1250 cm (C-F stretch) should align with theoretical predictions .
- Isotopic Labeling : Synthesize N-labeled analogs to clarify ambiguous NMR splitting patterns caused by fluorine coupling .
Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?
Methodological Answer:
Q. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- QSAR Models : Train models using datasets of fluorinated anilines with known IC values. Key descriptors include logP (lipophilicity) and HOMO-LUMO gaps .
- Docking Studies : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate with in vitro enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
